molecular formula C16H14BrNO3 B4240537 3-bromobenzyl 2-(acetylamino)benzoate

3-bromobenzyl 2-(acetylamino)benzoate

Cat. No.: B4240537
M. Wt: 348.19 g/mol
InChI Key: LLBRYSZRBCAXPG-UHFFFAOYSA-N
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Description

3-Bromobenzyl 2-(acetylamino)benzoate is an ester derivative of 2-(acetylamino)benzoic acid, featuring a 3-bromobenzyl group attached to the carboxylate oxygen. The acetylamino group at the 2-position of the benzene ring enhances hydrogen-bonding capacity, while the bromine atom on the benzyl moiety introduces steric bulk and electronic effects, influencing both chemical reactivity and biological interactions.

Properties

IUPAC Name

(3-bromophenyl)methyl 2-acetamidobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-11(19)18-15-8-3-2-7-14(15)16(20)21-10-12-5-4-6-13(17)9-12/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBRYSZRBCAXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-bromobenzyl 2-(acetylamino)benzoate can be contextualized against related compounds, as outlined below:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological/Chemical Properties
This compound - 3-Bromobenzyl ester
- Acetylamino at C2
- High reactivity in halogen substitution
- Potential antimicrobial activity (inferred from brominated analogs)
4-Fluorobenzyl 2-(acetylamino)benzoate - 4-Fluorobenzyl ester
- Acetylamino at C2
- Enhanced hydrophobic interactions (fluorine)
- Enzyme inhibition and receptor modulation
Ethyl 2-(acetylamino)benzoate - Ethyl ester
- Acetylamino at C2
- Intermediate in organic synthesis
- Demonstrated analgesic and anti-inflammatory activity
Ethyl 3-amino-2-bromo-6-fluorobenzoate - Bromine at C2, fluorine at C6
- Ethyl ester
- Moderate antimicrobial activity
- Positional isomerism affects reactivity
(R)-Methyl 2-((3-bromobenzyl)amino)butanoate - Brominated benzylamino group
- Methyl ester
- Bromine enhances substitution reactivity
- Potential pharmacological applications

Key Differences

Substituent Effects: Bromine vs. Fluorine: The bromine atom in the target compound increases molecular weight and polarizability compared to fluorine, favoring nucleophilic substitution reactions. Fluorine, being more electronegative, enhances hydrophobic interactions but lacks bromine’s leaving-group capability .

Biological Activity: Compounds with brominated benzyl groups (e.g., this compound) show broader reactivity in medicinal chemistry due to bromine’s role in cross-coupling reactions, unlike fluorinated analogs, which are often optimized for target-specific interactions . Ethyl 2-(acetylamino)benzoate derivatives exhibit well-documented anti-inflammatory properties, whereas brominated analogs may prioritize antimicrobial or anticancer effects depending on substitution patterns .

Synthetic Utility: The bromine atom in the target compound allows for further functionalization via Suzuki or Ullmann couplings, a flexibility absent in non-halogenated analogs like ethyl 2-(acetylamino)benzoate . Fluorinated derivatives (e.g., 4-fluorobenzyl 2-(acetylamino)benzoate) are more stable under acidic conditions due to fluorine’s electron-withdrawing effects, whereas brominated compounds may require inert atmospheres for synthesis .

Table 2: Physicochemical Properties

Property This compound 4-Fluorobenzyl 2-(acetylamino)benzoate Ethyl 2-(acetylamino)benzoate
Molecular Weight (g/mol) ~348.2 ~290.3 ~207.2
LogP (Predicted) 3.8 2.9 1.5
Melting Point (°C) 145–150 (decomposes) 160–165 75–80
Solubility (mg/mL in DMSO) ~15 ~25 ~50

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromobenzyl 2-(acetylamino)benzoate
Reactant of Route 2
Reactant of Route 2
3-bromobenzyl 2-(acetylamino)benzoate

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